molecular formula C4H5FN4 B1460940 5-Fluoro-4-hydrazinylpyrimidine CAS No. 1092307-06-6

5-Fluoro-4-hydrazinylpyrimidine

Cat. No.: B1460940
CAS No.: 1092307-06-6
M. Wt: 128.11 g/mol
InChI Key: KDBMUSMNNNGOPQ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis and Medicinal Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are fundamental to life itself, forming the structural basis for the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA. numberanalytics.comnih.gov This biological ubiquity makes the pyrimidine scaffold an excellent candidate for interacting with biological systems. nih.gov

In medicinal chemistry, the pyrimidine moiety is considered a "privileged scaffold" because its derivatives exhibit a vast array of biological activities. nih.govwjahr.com Many FDA-approved drugs incorporate this structure, highlighting its therapeutic relevance. nih.gov The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. numberanalytics.com Pyrimidine-based compounds have been developed as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents, among others. nih.govwjahr.commdpi.com

The significance of pyrimidines also extends to organic synthesis, where they serve as versatile intermediates. benthamdirect.comorganic-chemistry.org A multitude of synthetic methodologies, including multicomponent reactions like the Biginelli reaction, have been developed for their efficient construction. mdpi.commdpi.com The ability to create diverse libraries of pyrimidine derivatives is crucial for drug discovery and the development of new materials. nih.govmdpi.com

Role of Halogen and Hydrazine (B178648) Functionalities in Molecular Design and Reactivity

The strategic incorporation of specific functional groups is a key principle in modern drug design. The halogen and hydrazine moieties present in 5-fluoro-4-hydrazinylpyrimidine are prime examples of functionalities that can dramatically influence a molecule's properties.

Fluorine (Halogen): The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance a drug's efficacy and pharmacokinetic profile. acs.orgnih.gov Due to its small size and high electronegativity, fluorine can alter a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to its target protein. nih.govmdpi.comchemxyne.com Introducing fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. wjahr.commdpi.com The 18F isotope is also a crucial positron emitter for use in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. nih.govchemxyne.com

Hydrazine: The hydrazine group (-NHNH₂) is a highly reactive and versatile functional group. mdpi.comrsc.org It serves as a potent nucleophile and a precursor for synthesizing a wide variety of heterocyclic compounds, such as pyrazoles and pyridazines. wikipedia.org This reactivity is extensively utilized in creating compounds with diverse biological activities. mdpi.com Many commercially available pharmaceuticals and agrochemicals are derived from hydrazine. wikipedia.orgbyjus.com In organic synthesis, hydrazine is famously used in the Wolff-Kishner reduction to convert carbonyl groups into methylene (B1212753) groups. wikipedia.org

Overview of Academic Research Directions Pertaining to this compound and its Analogues

Research involving this compound and its analogues primarily focuses on leveraging its unique combination of a fluorinated pyrimidine core and a reactive hydrazine group for the synthesis of novel heterocyclic systems with potential biological applications.

One major research avenue is the use of fluorinated pyrimidines as building blocks for more complex molecules. For instance, the synthesis of various 4-amino-5-fluoropyrimidines has been achieved through the cyclocondensation of a potassium 2-cyano-2-fluoroethenolate with amidines. nih.gov This demonstrates a mild and efficient route to access functionalized 5-fluoropyrimidine (B1206419) derivatives. nih.gov Similarly, research on the synthesis and reactivity of 5-fluoro-pyrimidin-4-ones explores the transformation of the pyrimidine core into other substituted derivatives, which have shown weak anti-inflammatory and anticonvulsant properties. nih.gov

The reactivity of the hydrazine group is another key focus. Hydrazines are known to react with carbonyl compounds and other electrophiles to form larger, more complex structures. Research has demonstrated the reaction of substituted pyridones with hydrazines to regioselectively form pyrazolo[4,3-c]pyridines (5-azaindazoles), some of which have shown antiproliferative properties against cancer cell lines. rsc.org This highlights the potential of using the hydrazine moiety in compounds like this compound to construct novel fused heterocyclic systems.

Analogues such as 5-fluoro-4-hydrazinyl-2-methylpyrimidine (B14911723) and 5-fluoro-4-hydrazino-2-methoxypyrimidine are also subjects of study, likely as intermediates in the synthesis of targeted bioactive molecules. nih.govbldpharm.com The overarching goal of this research is to synthesize new chemical entities where the fluorinated pyrimidine scaffold can be systematically modified via the hydrazine functionality to explore new chemical space and identify compounds with valuable pharmacological properties.

Compound and Property Tables

Table 1: Properties of Selected Fluorinated Pyrimidine Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
5-Fluoro-4-hydrazino-2-methoxypyrimidineC₅H₇FN₄O158.13Methoxy and hydrazine substituents on a fluorinated pyrimidine ring. nih.gov
5-Fluoro-2-hydrazinylpyrimidineC₄H₅FN₄128.11A fluorinated pyrimidine with a hydrazine group at the 2-position. ontosight.ai
5-Fluorouracil (B62378)C₄H₃FN₂O₂130.08A key anticancer drug; a fluorinated pyrimidine nucleobase analogue. nih.gov
5-FluorocytosineC₄H₄FN₃O129.09An antifungal prodrug; a fluorinated pyrimidine nucleobase analogue. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBMUSMNNNGOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 5 Fluoro 4 Hydrazinylpyrimidine

Reactivity of the Hydrazine (B178648) Functional Group

The hydrazine group in 5-Fluoro-4-hydrazinylpyrimidine is a potent nucleophile and a versatile handle for constructing more complex molecular architectures. Its reactivity is central to the synthesis of a wide range of heterocyclic compounds.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and reliable transformation. In the case of this compound, this condensation reaction proceeds readily, providing a straightforward method for introducing new substituents and extending the molecular framework. This reaction, often carried out under mild acidic or basic conditions, involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N bond of the hydrazone. chemguide.co.ukyoutube.comlibretexts.org

The resulting 5-fluoro-4-(2-aryl/alkylidenehydrazinyl)pyrimidines are valuable intermediates in their own right. The hydrazone linkage can act as a scaffold for the synthesis of various five- and six-membered heterocyclic rings. The specific aldehydes or ketones used in the condensation reaction can be chosen to introduce desired functionalities, such as aromatic rings, alkyl chains, or other heterocyclic moieties. nih.gov The formation of these hydrazone derivatives is a key step in the synthesis of many biologically active compounds. nih.gov

Table 1: Examples of Hydrazone Formation from this compound

Carbonyl CompoundProduct
Benzaldehyde(E)-1-(5-fluoropyrimidin-4-yl)-2-benzylidenehydrazine
Acetone1-(5-fluoropyrimidin-4-yl)-2-isopropylidenehydrazine
4-Chlorobenzaldehyde(E)-2-(4-chlorobenzylidene)-1-(5-fluoropyrimidin-4-yl)hydrazine

Note: This table represents hypothetical examples based on known reactivity patterns of hydrazines with carbonyl compounds.

Nucleophilic Reactivity in Annulation and Cyclization Processes

The nucleophilic nature of both nitrogen atoms in the hydrazine group makes this compound an excellent substrate for annulation and cyclization reactions, leading to the formation of fused pyrimidine (B1678525) systems. These reactions are of significant interest as they provide access to novel heterocyclic scaffolds with potential applications in drug discovery. A prominent example is the construction of pyrazolo[3,4-d]pyrimidine derivatives. These fused ring systems are purine (B94841) isosteres and have been investigated for a variety of biological activities. nih.gov

The cyclization is typically achieved by reacting this compound with a suitable three-carbon electrophile. For instance, reaction with a β-ketoester can lead to the formation of a pyrazolone (B3327878) ring fused to the pyrimidine core. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack of the other hydrazine nitrogen onto the ester carbonyl, and subsequent dehydration to yield the final bicyclic product. The specific reaction conditions and the nature of the electrophilic partner can influence the regioselectivity of the cyclization. mdpi.com

Oxidation and Reduction Chemistry of the Hydrazine Moiety

The hydrazine functional group is susceptible to both oxidation and reduction, offering additional pathways for the transformation of this compound.

Oxidation: The oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diimide intermediates (HN=NH), which are useful reducing agents in their own right. organicchemistrydata.org More vigorous oxidation can lead to the cleavage of the N-N bond and the formation of the corresponding amine or even result in the complete removal of the nitrogen functionality. For this compound, controlled oxidation could potentially be used to generate the corresponding 4-amino-5-fluoropyrimidine. The choice of oxidant is crucial to achieve the desired transformation without affecting other sensitive parts of the molecule, such as the fluorine atom or the pyrimidine ring itself. researchgate.netnih.gov

Reduction: The reduction of the hydrazine moiety in this compound would lead to the formation of 4-amino-5-fluoropyrimidine and ammonia. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions. This reaction provides a route to synthesize 4-aminopyrimidines from their hydrazine precursors. organicchemistrydata.org

Transformations Involving the Fluorine Atom

The fluorine atom at the C5 position of the pyrimidine ring significantly influences the molecule's reactivity. Its strong electron-withdrawing nature and its potential to act as a leaving group in nucleophilic substitution reactions are key features of its chemistry.

Nucleophilic Displacement Reactions of the Fluoro Group

Aromatic fluorine atoms, particularly when activated by electron-withdrawing groups on the ring, can be displaced by strong nucleophiles. In this compound, the pyrimidine ring itself and the hydrazine group contribute to the activation of the C-F bond towards nucleophilic attack. This allows for the introduction of a variety of substituents at the C5 position.

Common nucleophiles that can displace the fluorine atom include alkoxides, thiolates, and amines. beilstein-journals.org The reaction typically requires elevated temperatures and sometimes the use of a strong base to generate the active nucleophile. The successful displacement of the fluorine atom provides a versatile method for the synthesis of 5-substituted pyrimidine derivatives that would be difficult to access through other routes.

Table 2: Potential Nucleophilic Displacement Reactions of this compound

NucleophileProduct
Sodium methoxide (B1231860) (NaOCH₃)5-Methoxy-4-hydrazinylpyrimidine
Sodium thiophenoxide (NaSPh)5-(Phenylthio)-4-hydrazinylpyrimidine
Ammonia (NH₃)4-Hydrazinylpyrimidine-5-amine

Note: This table represents hypothetical examples based on known reactivity patterns of fluorinated pyrimidines.

Fluorine's Influence on Aromatic Ring Reactivity

The presence of the highly electronegative fluorine atom at the C5 position has a profound electronic effect on the pyrimidine ring. It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density. Conversely, it activates the ring towards nucleophilic aromatic substitution, not only at the C5 position but also at other positions of the ring.

Reaction Mechanisms and Kinetic Studies

The reactivity of this compound is dominated by the interplay between the electron-deficient pyrimidine ring, the reactive hydrazinyl (-NHNH₂) group, and the activated C5-fluorine atom. These features allow the molecule to participate in a variety of reaction types, leading to complex fused heterocyclic systems.

Investigation of Reaction Pathways (e.g., SNAr, Cycloadditions)

The primary transformation pathways for this compound involve nucleophilic aromatic substitution (SNAr) at the C5 position and cycloaddition/cyclocondensation reactions originating from the C4-hydrazinyl group.

Nucleophilic Aromatic Substitution (SNAr):

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, significantly activates the C5 position towards nucleophilic attack. The fluorine atom, being a good leaving group, is readily displaced by a range of nucleophiles. This SNAr pathway is a cornerstone of its chemistry, allowing for the introduction of various functional groups at this position. While the hydrazinyl group itself is a nucleophile, intermolecular reactions can occur with other strong nucleophiles under specific conditions. The general principles of SNAr on electron-deficient haloarenes and haloazines are well-established, where the rate of reaction is dependent on the strength of the nucleophile and the electronic activation of the aromatic ring. researchgate.netnih.gov The reaction proceeds via a highly stabilized anionic intermediate known as a Meisenheimer complex.

Cycloaddition and Cyclocondensation Reactions:

The most prominent and synthetically valuable reactions of this compound are cyclocondensations involving the hydrazinyl moiety. This group provides a built-in binucleophilic system (Nα and Nβ) that readily reacts with bifunctional electrophiles to form new five- or six-membered rings fused to the pyrimidine core.

Formation of Pyrazolo[3,4-d]pyrimidines: A widely employed strategy involves the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., β-ketoesters, malononitrile, cyanoacetates). This condensation typically proceeds by initial reaction of the more nucleophilic terminal amino group (Nβ) of the hydrazine with one carbonyl group to form a hydrazone, followed by intramolecular cyclization of the Nα atom onto the second carbonyl (or equivalent) and subsequent dehydration. This pathway provides a direct route to the biologically significant pyrazolo[3,4-d]pyrimidine scaffold. nih.govgoogle.com This class of compounds has been investigated for various therapeutic applications. nih.gov

Formation of Triazolo[4,5-d]pyrimidines: The hydrazinyl group can also be used to construct a fused triazole ring. Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and an acid, converts the hydrazinyl group into an azido (B1232118) group (-N₃). The resulting 4-azido-5-fluoropyrimidine can then undergo thermal or metal-catalyzed intramolecular cyclization to form a tetrazolo[1,5-c]pyrimidine, which often exists in equilibrium with or rearranges to the more stable nih.govgoogle.comnih.govtriazolo[4,5-d]pyrimidine system. nih.gov Alternatively, reaction with one-carbon electrophiles like formic acid, triethyl orthoformate, or cyanogen (B1215507) bromide can lead to the formation of nih.govgoogle.comjst.go.jptriazolo[4,3-c]pyrimidines, which may also rearrange to other isomeric fused triazoles. organic-chemistry.org

Elucidation of Intermediate Structures

The mechanisms of these transformations involve several key intermediates.

SNAr Intermediates: In SNAr reactions, the addition of a nucleophile to the C5 position results in the formation of a resonance-stabilized anionic σ-complex, or Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and onto the electron-withdrawing nitrogen atoms, which lowers the activation energy for its formation. Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity of the ring.

Cyclocondensation Intermediates: For cyclocondensation reactions, the initial product is typically an acyclic hydrazone. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidines from a β-ketoester, the intermediate is a pyrimidin-4-ylhydrazone of the ketoester. This intermediate is often not isolated but cyclizes in situ. Kinetic studies can help determine whether the initial hydrazone formation or the subsequent cyclization is the rate-determining step, which is often influenced by the pH of the reaction medium.

Reaction TypeReagent ClassKey IntermediateFinal Product Core
SNArNucleophiles (e.g., R-SH, R-OH, R₂NH)Meisenheimer Complex5-Substituted-4-hydrazinylpyrimidine
Cyclocondensation1,3-Dicarbonyls (e.g., Acetylacetone)Acyclic HydrazonePyrazolo[3,4-d]pyrimidine
CyclocondensationNitrous Acid (NaNO₂/HCl)Azidopyrimidine nih.govgoogle.comnih.govTriazolo[4,5-d]pyrimidine

Derivatization Strategies for Expanding Molecular Diversity

This compound is a powerful building block for generating libraries of heterocyclic compounds due to its multiple reaction sites. Derivatization can be achieved through substitution of the C5-fluorine atom, reactions at the hydrazinyl group, or a combination of both.

The primary strategy for expanding molecular diversity is through the cyclocondensation reactions previously discussed, as they introduce new, functionally rich ring systems. By varying the second reactant in the cyclocondensation, a vast array of substituted fused pyrimidines can be accessed.

Pyrazole (B372694) Annulation: The choice of the 1,3-dielectrophile dictates the substitution pattern on the newly formed pyrazole ring. For example, using different β-ketoesters allows for the introduction of various alkyl or aryl groups at position 3 of the pyrazolo[3,4-d]pyrimidine ring system. jst.go.jp

Triazole Annulation: The synthesis of nih.govgoogle.comjst.go.jptriazolo[4,5-d]pyrimidines can be achieved by reacting the hydrazinylpyrimidine with various one-carbon synthons. For example, using different carboxylic acids or their derivatives (orthoesters, acid chlorides) in the cyclization step leads to diverse substituents on the triazole ring. researchgate.net

Hydrazone Formation: Simple condensation of the hydrazinyl group with a wide variety of aldehydes and ketones affords stable hydrazone derivatives. nih.gov These hydrazones are valuable in their own right or can serve as precursors for further cyclization reactions, for example, to form pyridazinone rings.

The C5-fluoro atom can either be retained as a site for subsequent modification or be replaced via an SNAr reaction before the cyclocondensation step, adding another layer of diversity to the synthetic strategy. This dual reactivity makes this compound a highly adaptable starting material in medicinal chemistry and materials science.

Theoretical and Computational Chemistry Studies on 5 Fluoro 4 Hydrazinylpyrimidine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 5-fluoro-4-hydrazinylpyrimidine. These calculations solve approximations of the Schrödinger equation to provide information on electron distribution and energy levels.

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. physchemres.org For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyrimidine (B1678525) ring nitrogens, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring, influenced by the electronegative fluorine atom.

Charge distribution analysis, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). rsc.orgtandfonline.com In this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the terminal amino group of the hydrazinyl substituent, indicating their role as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms of the hydrazinyl group would exhibit positive potential, marking them as hydrogen bond donors. The fluorine atom would create a region of negative potential, while also inducing a positive potential on the adjacent C5 carbon of the pyrimidine ring. mdpi.com

Table 1: Representative Quantum Chemical Properties for a Substituted Pyrimidine (Note: This table is illustrative, based on typical DFT calculations for similar molecules, and does not represent actual data for this compound.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Prediction of Reactivity Sites and Electrophilicity/Nucleophilicity

The electronic properties derived from quantum chemical calculations allow for the prediction of how this compound will behave in chemical reactions. The locations of the HOMO and LUMO often indicate the sites of nucleophilic and electrophilic attack, respectively. For instance, the electron-rich nitrogen atoms of the hydrazinyl group, identified by the HOMO, would be predicted as primary sites for electrophilic attack. The carbon atoms of the pyrimidine ring, particularly those influenced by the electron-withdrawing fluorine and nitrogen atoms, would be susceptible to nucleophilic attack.

Conformational Analysis and Tautomerism Investigations

The flexibility of the hydrazinyl substituent and the potential for proton migration make conformational analysis and tautomerism key areas of theoretical investigation for this compound.

Conformational analysis involves calculating the potential energy surface of the molecule as a function of bond rotations. For this compound, the primary focus would be the rotation around the C4-N bond connecting the hydrazinyl group to the pyrimidine ring and the N-N bond within the hydrazinyl group. These calculations would identify the most stable conformers and the energy barriers between them. nih.govfrontiersin.orgnih.gov Studies on similar substituted pyrimidines have shown that steric and electronic effects dictate the preferred spatial arrangement of substituents. openstax.org

Tautomerism is a critical consideration for hydrazinyl-substituted heterocycles. ias.ac.in this compound can exist in several tautomeric forms, including the hydrazinyl form and a potential hydrazono tautomer where a proton has migrated from the hydrazinyl group to a ring nitrogen. researchgate.net Quantum chemical calculations are used to determine the relative energies of these tautomers in both the gas phase and in different solvents. chemicalbook.com The results of such studies on related hydrazinopyrimidines often show that the amino/hydrazinyl form is the most stable, but the relative stability can be influenced by the solvent environment. researchgate.net

Table 2: Illustrative Relative Energies of Tautomers (Note: This table is for illustrative purposes and does not represent actual data for this compound.)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
4-Hydrazinyl (amino)0.0 (Reference)0.0 (Reference)
4-Hydrazono (imino)+5.8+3.2

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule and its interactions with its environment. youtube.com An MD simulation of this compound, either in a pure condensed phase or in solution, would reveal the nature of its intermolecular interactions. rsc.org

Computational Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Quantum chemical calculations can predict various spectroscopic properties, which are essential for the experimental characterization of a new compound. acdlabs.com

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and coupling constants can be calculated and are highly sensitive to the molecule's geometry and electronic environment. nih.govresearchgate.net Comparing predicted NMR spectra with experimental data is a powerful method for confirming the structure of the synthesized compound and for distinguishing between different conformers or tautomers. github.io

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be computed to generate theoretical IR and Raman spectra. rsc.org These calculated spectra can be used to assign the vibrational modes observed in experimental spectra, providing a detailed fingerprint of the molecule's structure. physchemres.org

Table 3: Representative Predicted ¹³C NMR Chemical Shifts (ppm) (Note: This table is illustrative and does not represent actual data for this compound. Atom numbering is for the pyrimidine ring.)

Carbon AtomPredicted Chemical Shift (ppm)
C2155.2
C4160.5
C5135.8 (J_CF = 230 Hz)
C6158.1

Theoretical Assessment of Reaction Pathways and Transition States

Computational chemistry can be used to model entire reaction pathways, providing a deeper understanding of reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, theoretical calculations can be employed to:

Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, it is possible to locate the structures of all intermediates and the transition states that connect them. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. tsijournals.com This allows for the comparison of different possible reaction mechanisms to determine the most likely pathway.

For example, a theoretical study on the synthesis of this compound could elucidate the mechanism of the nucleophilic aromatic substitution reaction, confirming the role of the fluorine atom and the nature of the attacking hydrazine (B178648) species.

Energy Profiles of Key Synthetic Steps

A critical aspect of understanding the synthesis of a compound like this compound from a theoretical standpoint is the calculation of energy profiles for its key synthetic reactions. This involves using quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathway from reactants to products.

The energy profile maps the potential energy of the system as the reaction progresses, identifying key stationary points:

Reactants and Products: The starting and ending points of the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur.

Intermediates (I): Any stable or semi-stable molecules formed during the reaction.

From this profile, crucial thermodynamic and kinetic information can be extracted. For instance, the difference in energy between the products and reactants determines if a reaction is exothermic (releases energy) or endothermic (requires energy). The height of the energy barrier from the reactants to the transition state (the activation energy) determines the rate of the reaction.

Currently, there are no specific published studies detailing the computationally determined energy profiles for the synthesis of this compound. Such a study would be valuable for optimizing reaction conditions, such as temperature and catalysts, to improve yield and reduce byproducts.

Understanding Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity and properties of the this compound core can be significantly altered by adding different chemical groups (substituents) at various positions on the pyrimidine ring. Computational chemistry provides a powerful tool to predict and understand these substituent effects.

By systematically replacing a hydrogen atom on the pyrimidine ring with different functional groups (e.g., electron-donating groups like -OCH3 or electron-withdrawing groups like -NO2), researchers can calculate changes in:

Reaction Kinetics: How the substituent affects the activation energy of a reaction. An electron-withdrawing group, for example, might stabilize a transition state, thereby lowering the activation energy and speeding up the reaction.

These studies often employ Hammett and Brønsted correlations to quantify the relationship between the electronic properties of the substituent and the reaction rate or equilibrium constant. While the principles of these studies are well-established, specific computational research quantifying the substituent effects on the kinetics and thermodynamics of reactions involving this compound is not available in the current literature.

In Silico Screening and Library Design Principles

In silico (computer-based) methods are integral to modern drug discovery and materials science. This compound can serve as a scaffold or starting point for designing a library of new molecules with desired properties.

The principles of in silico screening and library design include:

Virtual Screening: This involves computationally docking a large library of virtual compounds, derived from a core scaffold like this compound, against a biological target (e.g., a protein receptor). The docking simulations predict the binding affinity and mode of interaction for each compound, allowing researchers to prioritize a smaller, more promising set of molecules for actual synthesis and testing.

Library Design: Computational tools can be used to design a diverse library of derivatives of this compound. This involves selecting a range of substituents with varied electronic and steric properties to explore the chemical space around the core structure. The goal is to maximize the chances of finding a compound with optimal activity and properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the library compounds with their predicted activity.

Applications of 5 Fluoro 4 Hydrazinylpyrimidine in Complex Organic Synthesis

Utilization as a Versatile Building Block in Heterocyclic Chemistry

5-Fluoro-4-hydrazinylpyrimidine is a highly functionalized precursor, poised for a variety of chemical transformations. The hydrazine (B178648) group is a potent nucleophile, readily participating in condensation reactions with electrophilic partners. This reactivity allows for the facile construction of new heterocyclic rings fused to the pyrimidine (B1678525) core. The fluorine atom at the 5-position and the pyrimidine ring itself influence the reactivity of the molecule and can play a crucial role in the biological activity of the resulting compounds.

The versatility of this building block is demonstrated by its potential to react with a wide range of dielectrophilic reagents, leading to the formation of five-, six-, or seven-membered heterocyclic rings. The specific reaction conditions can often be tuned to favor the formation of a desired product, highlighting the synthetic utility of this compound.

Precursor in the Synthesis of Fused Pyrimidine Systems

The development of fused pyrimidine derivatives is of significant interest in medicinal chemistry due to their structural analogy to endogenous purines, which allows them to interact with a variety of biological targets. This compound is an ideal starting material for the synthesis of such fused systems.

Synthesis of Pyrazolo[3,4-d]pyrimidines and Related Annulated Structures

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that have garnered considerable attention due to their diverse pharmacological activities. The synthesis of these compounds often involves the cyclocondensation of a 4-hydrazinylpyrimidine derivative with a 1,3-dielectrophilic species.

In a typical reaction, this compound can be reacted with a β-ketoester. The initial step involves the condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[3,4-d]pyrimidine core. The fluorine atom at the former 5-position of the pyrimidine ring remains on the newly formed bicyclic system, potentially influencing its biological properties. The general synthetic approach is outlined below:

Reactant 1Reactant 2Product
This compoundβ-Ketoester5-Fluoro-pyrazolo[3,4-d]pyrimidine derivative
This compound1,3-Diketone5-Fluoro-pyrazolo[3,4-d]pyrimidine derivative
This compoundMalononitrile derivatives4-Amino-5-fluoro-pyrazolo[3,4-d]pyrimidine derivative

The reaction of hydrazines with β-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles, and this principle is extended to the synthesis of the fused pyrazolo[3,4-d]pyrimidine system. researchgate.net The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound.

Formation of Triazepines and Other Nitrogen-Containing Heterocycles

Beyond the formation of five-membered rings, this compound can also serve as a precursor for larger, seven-membered heterocyclic systems such as triazepines. The synthesis of pyrimido orientjchem.orgnih.govnih.govtriazepines has been reported from the reaction of 2-hydrazinylpyrimidines with dicarbonyl compounds like acetylacetone. researchgate.net A similar strategy could be envisioned for this compound.

The reaction of a hydrazinylpyrimidine with a 1,4-dielectrophile or a precursor that can generate one in situ can lead to the formation of a seven-membered triazepine ring fused to the pyrimidine core. These reactions often require careful control of reaction conditions to favor the desired cyclization over competing side reactions.

Role in the Synthesis of Diverse Organic Scaffolds

The reactivity of this compound extends beyond the synthesis of fused systems. The hydrazine moiety can be transformed into other functional groups, or it can be used as a handle to attach the fluoropyrimidine core to other molecular scaffolds. This versatility allows for the creation of a wide range of organic molecules with potential applications in materials science and medicinal chemistry.

For instance, the hydrazine can be acylated, sulfonylated, or reacted with isocyanates and isothiocyanates to yield a variety of derivatives. These reactions can be used to build larger, more complex molecules where the 5-fluoropyrimidine (B1206419) unit is a key structural component. The presence of the fluorine atom can enhance properties such as metabolic stability and binding affinity to biological targets. nih.gov

Fragment-Based Synthesis Approaches and Linker Chemistry

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and linked together to generate more potent and selective drug candidates.

Fluorinated fragments are of particular interest in FBDD due to the favorable properties conferred by fluorine and the utility of ¹⁹F NMR for screening. nih.govmdpi.comnih.govmonash.eduresearchgate.net this compound, with a molecular weight suitable for a fragment library, represents a valuable scaffold for such approaches.

The hydrazine group provides a convenient point for modification, allowing for the growth of the fragment or for its linkage to other fragments. This "linker chemistry" is a critical aspect of FBDD, and the reactivity of the hydrazine moiety in this compound makes it an attractive candidate for this purpose. The fluoropyrimidine core can serve as an anchor, binding to a specific pocket on a target protein, while the hydrazine allows for the exploration of surrounding chemical space through the attachment of various linkers and other fragments.

The following table summarizes the key features of this compound in the context of fragment-based design:

FeatureRelevance in Fragment-Based Design
Low Molecular Weight Fits the criteria for a typical fragment library.
Fluorine Atom Can enhance binding affinity and provides a handle for ¹⁹F NMR screening. nih.govmdpi.comnih.govmonash.eduresearchgate.net
Hydrazine Moiety Acts as a reactive handle for fragment growing, linking, and optimization.
Pyrimidine Core A common scaffold in medicinal chemistry with known biological relevance.

Explorations in Medicinal Chemistry: Molecular Design and Biochemical Interactions

Scaffold Optimization in the Design of Novel Bioactive Molecules

The 5-Fluoro-4-hydrazinylpyrimidine core serves as a versatile scaffold for the development of new therapeutic agents. Its utility lies in the ability of the hydrazinyl group to undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This process, known as scaffold optimization, is a critical step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The hydrazinyl moiety can act as a nucleophile or be transformed into other reactive intermediates, facilitating the synthesis of a wide range of derivatives, including hydrazones, pyrazoles, and triazolopyrimidines. rjpbcs.comnih.govnih.govmdpi.com These modifications can significantly alter the molecule's shape, size, and electronic distribution, thereby influencing its ability to bind to specific biological targets. For instance, the condensation of the hydrazinyl group with various aldehydes and ketones can generate a library of hydrazone derivatives, each with a unique substitution pattern that can be screened for biological activity. nih.gov

Investigation of Molecular Interactions with Biological Targets

Understanding how a molecule interacts with its biological target at the molecular level is fundamental to rational drug design. For derivatives of this compound, a combination of experimental and computational techniques is employed to elucidate these interactions.

In Vitro Biochemical Assay Methodologies for Target Engagement Studies

To assess the biological activity of compounds derived from the this compound scaffold, a variety of in vitro biochemical assays are utilized. These assays are designed to measure the direct interaction of the compound with its purified biological target, such as an enzyme or receptor.

A common method is the enzyme inhibition assay, which quantifies the ability of a compound to reduce the activity of a specific enzyme. For example, if the target is a kinase, the assay would measure the phosphorylation of a substrate in the presence and absence of the inhibitor. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govmdpi.com

Another important technique is the measurement of binding affinity, which can be determined using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These techniques provide quantitative data on the strength of the interaction between the ligand and the target protein. For instance, studies on pyrimido[5,4-d]pyrimidine (B1612823) analogues have utilized such methods to evaluate their binding to proteins like α1-acid glycoprotein. nih.gov

The following table summarizes common in vitro assays used to study target engagement:

Assay TypePurposeKey Parameters MeasuredExample Application
Enzyme Inhibition AssayTo determine the potency of a compound against a specific enzyme.IC50, KiAssessing the inhibition of kinases or proteases.
Binding Affinity Assay (SPR, ITC)To quantify the strength of the ligand-target interaction.KD (dissociation constant)Determining the binding affinity to a receptor or protein.
Nucleoside Transport AssayTo measure the inhibition of nucleoside uptake into cells.Inhibition of radiolabeled nucleoside uptakeEvaluating modulators of antitumor drug activity. nih.gov
Cell-based AssaysTo assess the effect of a compound on a specific cellular process.EC50, GI50Determining the anti-proliferative activity against cancer cell lines.

Molecular Docking and Virtual Screening for Ligand-Target Prediction

Computational methods play a crucial role in predicting and understanding the interactions between ligands and their biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. rjpbcs.commdpi.comnih.gov This method allows researchers to visualize the binding mode of this compound derivatives within the active site of a target protein. rjpbcs.com

Virtual screening, which involves docking large libraries of compounds into a target's binding site, can be used to identify potential hits from a virtual library of this compound derivatives. mdpi.com The scoring functions used in docking algorithms estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing. For example, molecular docking studies have been used to predict the binding energies of hydrazinyl pyrimidine (B1678525) derivatives with viral proteins. rjpbcs.com

Computational Studies on Protein-Ligand Binding Modes

Beyond initial docking predictions, more advanced computational studies, such as molecular dynamics (MD) simulations, can provide deeper insights into the stability and dynamics of the protein-ligand complex. MD simulations can reveal how the ligand and protein move and interact over time, providing a more realistic picture of the binding event. nih.govbohrium.com

These computational approaches help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of this compound derivatives to their targets. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. For instance, computational studies can elucidate the role of the fluorine atom in modulating binding affinity and specificity. nih.govbohrium.com

Structure-Activity Relationship (SAR) Studies for Rational Drug Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how chemical structure relates to biological activity. drugdesign.orgresearchgate.net By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for optimal activity.

For derivatives of this compound, SAR studies would focus on how modifications to the scaffold affect biological activity. For example, a series of hydrazone derivatives could be synthesized by reacting this compound with different aromatic aldehydes. The biological activity of these compounds would then be tested, and the results would be correlated with the nature and position of the substituents on the aromatic ring. This process helps in identifying which substituents enhance activity and which are detrimental. nih.govresearchgate.net

Impact of Fluoro Substitution on Binding Affinity and Selectivity

The fluorine atom at the 5-position of the pyrimidine ring plays a significant role in modulating the compound's properties and its interaction with biological targets. Fluorine is a highly electronegative atom, and its introduction can alter the electronic distribution of the pyrimidine ring, influencing its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions. mdpi.com

The presence of the fluoro group can enhance binding affinity through several mechanisms. It can form favorable interactions with specific amino acid residues in the binding pocket of a target protein. nih.gov For example, the fluorine atom can act as a hydrogen bond acceptor or participate in halogen bonding. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block metabolic pathways, leading to improved metabolic stability and a longer duration of action.

The impact of fluoro substitution on binding affinity has been observed in various contexts. For instance, 2'-fluoro-modified pyrimidines have been shown to enhance the affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. nih.gov This enhancement is attributed to the unique electronic properties conferred by the fluorine atom. nih.gov In the context of this compound, the fluoro group can influence the conformation of the molecule and its ability to fit into the binding site of a target, thereby affecting both binding affinity and selectivity. nih.govmdpi.com

The following table illustrates hypothetical SAR data for a series of this compound derivatives, highlighting the impact of substituents on biological activity.

CompoundR Group (on Hydrazone)Biological Activity (IC50, µM)
1Phenyl10.5
24-Chlorophenyl2.1
34-Methoxyphenyl8.7
44-Nitrophenyl15.2
52-Furyl5.4

This hypothetical data suggests that an electron-withdrawing group at the para-position of the phenyl ring (Compound 2) enhances activity, while an electron-donating group (Compound 3) or a nitro group (Compound 4) is less favorable. A heterocyclic substituent like a furyl group (Compound 5) shows moderate activity. Such SAR data is crucial for guiding the design of the next generation of inhibitors.

Influence of Hydrazine (B178648) Derivatization on Molecular Recognition

The hydrazine group at the 4-position of the 5-fluoropyrimidine (B1206419) ring is a critical determinant of its molecular recognition properties. This functional group can engage in a variety of non-covalent and covalent interactions with biological targets, profoundly influencing binding affinity and specificity.

The derivatization of the hydrazine moiety offers a powerful strategy to modulate these interactions. By reacting the hydrazine with various electrophiles, a diverse library of derivatives can be synthesized, each with a unique substitution pattern that can be tailored to fit the specific contours and chemical environment of a target's binding site. For instance, condensation with aldehydes and ketones yields hydrazones, which can introduce a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems.

These modifications can impact molecular recognition in several ways:

Hydrogen Bonding: The hydrazine moiety itself is a potent hydrogen bond donor and acceptor. Derivatization can alter the hydrogen bonding capacity of the molecule. For example, acylation of the hydrazine can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and donors (the N-H bond of the resulting hydrazide). The strategic placement of these groups can lead to the formation of specific hydrogen bonds with amino acid residues in the target protein, thereby enhancing binding affinity.

Steric Effects: The size and shape of the substituent introduced via hydrazine derivatization can have a significant impact on how the molecule fits into a binding pocket. Bulky substituents may be necessary to occupy large hydrophobic pockets, while smaller groups might be required to access narrow channels or clefts.

The interplay of these factors is crucial for achieving high-affinity and selective binding. The following table illustrates how different derivatizations of the hydrazine group could hypothetically influence molecular recognition based on established medicinal chemistry principles.

Derivative TypePotential Influence on Molecular Recognition
Hydrazones Introduction of diverse R-groups allows for probing of different sub-pockets within the binding site. Aromatic hydrazones can engage in pi-stacking interactions.
Hydrazides The amide linkage introduces additional hydrogen bond donors and acceptors, potentially increasing binding affinity through specific interactions with the protein backbone or side chains.
Sulfonohydrazides The sulfonyl group can act as a strong hydrogen bond acceptor and can be designed to interact with specific residues, potentially improving selectivity.
Cyclized Derivatives (e.g., Triazolopyrimidines) Formation of a fused ring system restricts the conformational flexibility of the molecule, which can be entropically favorable for binding. The resulting heterocyclic system offers new points for interaction.

Development of this compound Derivatives as Chemical Probes

The unique reactivity of the hydrazine group makes this compound an attractive scaffold for the development of chemical probes. These probes are invaluable tools for studying biological systems, enabling the identification and characterization of protein targets, the visualization of cellular processes, and the elucidation of drug mechanisms of action.

One of the key applications of hydrazine-containing probes is in activity-based protein profiling (ABPP). ABPP utilizes reactive probes that covalently label the active sites of enzymes in a mechanism-dependent manner. nih.gov The hydrazine moiety, being electron-rich, can act as a nucleophile and participate in covalent bond formation with electrophilic sites on target proteins. nih.gov This reactivity can be "switched on" or enhanced within the specific microenvironment of an enzyme's active site, leading to selective labeling. nih.gov

Derivatives of this compound can be designed as chemical probes by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, via the hydrazine group. This allows for the detection and isolation of labeled proteins. The design of such probes often involves a linker that separates the reactive pyrimidine core from the reporter tag to minimize steric hindrance.

The development of these probes can be guided by the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov For example, a this compound derivative could be designed to react with a specific functional group on a target protein, and a bioorthogonal reporter molecule could then be used to visualize the labeled protein.

The following table outlines the key components and design considerations for developing this compound-based chemical probes.

Probe ComponentFunctionDesign Considerations
This compound Core The reactive "warhead" that covalently modifies the target protein. The 5-fluoro substituent can enhance binding affinity and modulate reactivity.The reactivity of the hydrazine can be tuned by derivatization to optimize selectivity for the target of interest.
Linker Connects the pyrimidine core to the reporter tag and influences the overall physicochemical properties of the probe.The length and composition of the linker should be optimized to avoid interfering with target binding and to ensure adequate solubility.
Reporter Tag Enables detection and/or isolation of the labeled protein. Common tags include fluorophores (for imaging) and biotin (for affinity purification).The choice of reporter tag depends on the specific application. For in-cell imaging, a bright and photostable fluorophore is desirable.

Design Principles for Pyrimidine-Based Enzyme Inhibitors

The pyrimidine ring is a privileged scaffold in the design of enzyme inhibitors, particularly for kinases. rsc.orgnih.gov Its ability to mimic the purine (B94841) core of ATP, the natural substrate for kinases, allows pyrimidine-based inhibitors to bind to the ATP-binding site and block enzyme activity. The design of potent and selective pyrimidine-based inhibitors is guided by a set of well-established principles.

Hinge-Binding: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction is a key anchor for many pyrimidine-based inhibitors.

Exploiting the Ribose and Phosphate (B84403) Pockets: Substituents on the pyrimidine ring can be designed to occupy the pockets that normally accommodate the ribose and phosphate groups of ATP. This can significantly enhance binding affinity and selectivity.

Targeting the Gatekeeper Residue: The "gatekeeper" residue is a key determinant of kinase selectivity. Designing inhibitors that can interact favorably with the gatekeeper residue of the target kinase while clashing with the gatekeeper residues of other kinases is a common strategy for achieving selectivity.

Covalent Inhibition: The incorporation of a reactive "warhead" onto the pyrimidine scaffold can lead to the formation of a covalent bond with a nearby nucleophilic residue in the active site, such as a cysteine. rsc.org This results in irreversible inhibition, which can offer advantages in terms of potency and duration of action. The 4-hydrazinyl group of this compound can serve as a precursor to such a reactive group.

The 5-fluoro substituent in this compound can play a significant role in enhancing the potency of pyrimidine-based inhibitors. The fluorine atom is a small, highly electronegative atom that can form favorable interactions with the protein target and can also influence the pKa of nearby functional groups, thereby modulating binding affinity.

The following table summarizes key design principles for pyrimidines as enzyme inhibitors.

Design PrincipleRationaleExample Application with this compound
Hinge Binding Mimicking the hydrogen bonding pattern of the adenine (B156593) base of ATP to anchor the inhibitor in the active site.The N1 and N3 atoms of the pyrimidine ring can form hydrogen bonds with the kinase hinge region.
Gatekeeper Targeting Designing substituents that selectively interact with the gatekeeper residue of the target kinase to achieve selectivity.Derivatization of the 4-hydrazinyl group can introduce substituents that are tailored to the size and nature of the gatekeeper pocket.
Covalent Modification Forming an irreversible bond with a nucleophilic residue in the active site to achieve potent and prolonged inhibition.The 4-hydrazinyl group can be converted into a reactive warhead (e.g., an acrylamide) to target a nearby cysteine residue.
Fluorine Substitution The 5-fluoro group can enhance binding affinity through favorable electrostatic interactions and by modulating the electronic properties of the pyrimidine ring.The electron-withdrawing nature of the fluorine atom can strengthen hydrogen bonds formed by the pyrimidine ring and influence the reactivity of the 4-hydrazinyl group.

Advanced Characterization and Analytical Methodologies for 5 Fluoro 4 Hydrazinylpyrimidine and Its Derivatives

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed molecular characterization of 5-Fluoro-4-hydrazinylpyrimidine and its derivatives. These methods provide in-depth information about the connectivity of atoms, the electronic environment of specific nuclei, and the presence of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For fluorinated compounds like this compound, advanced NMR methods, particularly those involving the ¹⁹F nucleus, are exceptionally powerful.

Fluorine-19 (¹⁹F) NMR is highly valuable due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope, which results in high sensitivity. wikipedia.org The chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, offering superior resolution and minimizing signal overlap, which is particularly advantageous for analyzing complex derivatives. wikipedia.org The ¹⁹F chemical shifts are highly sensitive to the electronic environment, providing crucial information about the substitution pattern on the pyrimidine (B1678525) ring and the nature of the derivative.

Two-dimensional (2D) NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the complete structural framework.

HSQC experiments correlate the signals of directly attached ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. columbia.edu

HMBC experiments reveal correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton, including the connectivity between the pyrimidine ring and any substituent groups. columbia.edu

For instance, in a derivative of this compound, an HMBC experiment could show a correlation between the proton of the pyrimidine ring and the carbons of a substituent on the hydrazinyl moiety, confirming its position.

The analysis of coupling constants (J-couplings) in both ¹H and ¹⁹F NMR spectra provides further structural insights. The magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can help determine the relative positions of atoms within the molecule. Long-range ¹⁹F-¹⁹F couplings can also be observed in more complex fluorinated derivatives. wikipedia.org

A hypothetical set of NMR data for this compound is presented below to illustrate the expected spectral features.

Nucleus Technique Expected Chemical Shift (ppm) Expected Multiplicity & Coupling Constants (Hz)
¹H1D NMR~8.0 (H6), ~5.0 (NH), ~3.5 (NH₂)d, J(H,F) ≈ 3-5 Hz (H6)
¹³C1D NMR~150 (C4), ~145 (C5), ~140 (C6), ~110 (C2)d, J(C,F) ≈ 240-260 Hz (C5)
¹⁹F1D NMR~ -130 to -150d, J(F,H) ≈ 3-5 Hz
¹H-¹³CHSQCCorrelation between H6 and C6
¹H-¹³CHMBCCorrelations: H6 to C4, C5, C2; NH to C4

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound and its derivatives. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS provide mass measurements with exceptional accuracy (typically sub-ppm), allowing for the unambiguous determination of elemental compositions. nih.govnih.gov

The high resolving power of these instruments is essential to differentiate between isobaric species, which have the same nominal mass but different elemental compositions. nih.gov This is particularly important when analyzing reaction mixtures or identifying unknown impurities.

Fragmentation analysis in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the hydrazinyl group or cleavage of the pyrimidine ring. The fragmentation of amines often involves alpha-cleavage, which in this case would be adjacent to the C-N bond of the hydrazinyl group. libretexts.org

A summary of expected HRMS data is provided in the table below.

Technique Parameter Expected Value for C₄H₅FN₄
HRMS (e.g., ESI-TOF)Calculated Monoisotopic Mass144.0502
Measured m/z[M+H]⁺ ≈ 145.0575
MS/MSKey Fragment IonsLoss of N₂H₃, loss of HCN

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. nih.gov

For this compound, FTIR and Raman spectra would exhibit characteristic bands for the following functional groups:

N-H stretching vibrations of the hydrazinyl group, typically in the region of 3200-3400 cm⁻¹.

C=C and C=N stretching vibrations of the pyrimidine ring, in the 1400-1650 cm⁻¹ region.

C-F stretching vibration , which is expected to be a strong band in the IR spectrum, typically in the 1000-1350 cm⁻¹ range.

Ring breathing modes of the pyrimidine ring, which are often prominent in the Raman spectrum.

In a study of the related compound 5-aminouracil, characteristic FTIR and Raman bands were assigned with the aid of theoretical calculations. researchgate.net A similar approach could be applied to this compound to obtain a detailed understanding of its vibrational modes. For instance, the FT-IR and FT-Raman spectra of 5-fluoroorotic acid have been studied in detail, providing a basis for comparison. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch (Hydrazine)3200 - 3400IR, Raman
C-H Stretch (Pyrimidine)3000 - 3100IR, Raman
C=N/C=C Stretch (Ring)1400 - 1650IR, Raman
C-F Stretch1000 - 1350IR
Ring Breathing700 - 900Raman

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure of a related hydrazone derivative has been reported, showcasing how this technique can elucidate the molecular geometry and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov In another example, the crystal structure of a triazolo-pyridazino-indole system, synthesized from a hydrazinyl precursor, was determined, highlighting the planarity and twist angles between different ring systems within the molecule. nih.gov The analysis of hydrazone derivatives by X-ray crystallography is a well-established practice. researchgate.netmdpi.comresearchgate.net

A hypothetical set of crystallographic data for a derivative of this compound is presented below.

Parameter Description Hypothetical Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry of the arrangement of molecules.P2₁/c
Unit Cell DimensionsThe lengths and angles of the unit cell.a, b, c, β
Key Bond Lengths (Å)C-F, C-N (hydrazine), N-N~1.35, ~1.38, ~1.42
Key Bond Angles (°)C-C-F, C-N-N~118, ~115
Intermolecular InteractionsHydrogen bonds, π-π stackingPresence of N-H···N or N-H···F bonds

Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. The development of a robust HPLC method is crucial for quality control, ensuring the purity of the final compound and detecting any related impurities.

For polar compounds like fluorinated pyrimidines, reversed-phase HPLC is a common choice. A typical method would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). mdpi.com The pH of the mobile phase can be adjusted to optimize the retention and peak shape of ionizable compounds. nih.gov

Method development for the related compound 5-fluorouracil (B62378) has been extensively reported, often utilizing a phosphate (B84403) buffer and UV detection at a wavelength around 260-270 nm. scilit.com These methods can serve as a starting point for developing a specific HPLC method for this compound. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. nih.gov

A table summarizing a potential HPLC method for this compound is provided below.

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer (pH 4.0), B: Acetonitrile
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. In the context of the synthesis of this compound and its derivatives, GC-MS is a critical tool for quality control, allowing for the detection of residual solvents, unreacted starting materials, and volatile byproducts that may have formed during the reaction or subsequent purification steps.

The synthesis of fluorinated pyrimidines can sometimes result in the formation of byproducts, which can be identified using techniques like mass spectrometry. researchgate.netnih.gov The GC component separates these volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

While specific data on the volatile byproducts of this compound synthesis is not extensively published, a general understanding of the potential impurities can be inferred from the reactants and possible side reactions. For instance, in syntheses involving fluorinated pyrimidine precursors, trace amounts of halogenated precursors or related decomposition products might be present. Pyrolysis-GC-MS studies on similar fluorinated compounds have demonstrated the formation of various smaller fluorinated and non-fluorinated hydrocarbons upon thermal decomposition. nih.goveurekaselect.com

A representative GC-MS analysis of a hypothetical crude this compound sample might identify the following types of volatile byproducts:

Putative Volatile ByproductPotential Origin
DichloromethaneResidual solvent from synthesis or purification
PyrimidineIncomplete fluorination or hydrazinolysis
2,4-Difluoro-5-methylpyrimidineUnreacted starting material or side-product
FluoromethaneDecomposition product
Hydrazine (B178648)Excess reagent

This table is a representative example of potential volatile byproducts and is for illustrative purposes.

The identification of such byproducts is crucial as they can affect the purity, stability, and reactivity of the final compound. The high sensitivity of GC-MS allows for the detection of these impurities even at trace levels, ensuring the high quality of the this compound product.

Microanalysis Techniques for Elemental Composition

Microanalysis, specifically elemental analysis, is a fundamental technique for the characterization of newly synthesized chemical compounds. It provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) within a molecule. This data is used to confirm the empirical formula of the compound and is a key indicator of its purity. The synthesis and characterization of novel pyrimidine derivatives routinely employ elemental analysis to validate the proposed structures. researchgate.netnih.govresearchgate.netnih.gov

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₄H₅FN₄. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages, typically within a margin of ±0.4%, to confirm the identity and purity of the synthesized compound.

Below is a table comparing the theoretical elemental composition of this compound with typical experimental results that would be expected from microanalysis.

ElementTheoretical %Experimental % (Representative)
Carbon (C)37.5037.45
Hydrogen (H)3.933.91
Nitrogen (N)43.7343.68
Fluorine (F)14.83Not typically measured directly

Note: The experimental values are representative and serve as an illustration of typical results obtained from modern elemental analyzers. Fluorine content is usually inferred or determined by other methods.

The close correlation between the theoretical and experimental values for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and high purity of this compound. Any significant deviation from the theoretical values would suggest the presence of impurities, such as residual solvents or byproducts, necessitating further purification of the compound.

Future Directions and Emerging Research Opportunities for 5 Fluoro 4 Hydrazinylpyrimidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated pyrimidines has traditionally relied on established methods, but the future demands more sustainable and efficient approaches. mdpi.comijsat.org Classical approaches often involve multi-step processes with harsh reagents. mdpi.com For instance, the synthesis of related fluorinated pyrimidines has involved the cyclocondensation of 1,3-dicarbonyl compounds with urea (B33335) or thiourea. ijsat.org Another route involves the electrophilic fluorination of the pyrimidine (B1678525) ring, which can be a challenging transformation. mdpi.com

Emerging research is focusing on the development of catalytic methods, including the use of organocatalysts and transition-metal catalysts, to achieve higher yields and selectivity under milder conditions. acs.org The principles of green chemistry are also being integrated, emphasizing the use of environmentally benign solvents and reagents, and aiming for atom economy. biotech-asia.org Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch reactor, presents a promising avenue for the scalable and safe production of 5-Fluoro-4-hydrazinylpyrimidine and its derivatives. nih.gov This method allows for precise control over reaction parameters, leading to improved consistency and reduced waste.

Table 1: Comparison of Synthetic Approaches for Fluorinated Pyrimidines

ApproachAdvantagesDisadvantagesFuture Outlook
Classical Synthesis Well-established, versatileOften requires harsh conditions, multi-step, potential for low yields and byproductsOptimization for milder conditions and improved efficiency
Catalytic Methods High selectivity, milder reaction conditions, potential for asymmetric synthesisCatalyst cost and sensitivity, optimization requiredDevelopment of novel, robust, and recyclable catalysts
Green Chemistry Environmentally friendly, reduced waste, improved safetyMay require development of new solvent systems and reagentsIncreased adoption of bio-based solvents and energy-efficient processes
Flow Chemistry Scalable, precise control, enhanced safety, improved reproducibilityInitial setup cost, potential for cloggingIntegration with real-time analysis and automated optimization

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

Expansion of Applications in Materials Science and Agrochemical Research

The unique electronic properties conferred by the fluorine atom, coupled with the versatile reactivity of the hydrazinyl group, make this compound a promising building block for new materials and agrochemicals.

Materials Science: The incorporation of fluorinated moieties into organic materials can significantly enhance their thermal stability, chemical resistance, and electronic properties. amanote.com There is potential for this compound to be used as a monomer or precursor in the synthesis of novel polymers and organic electronic materials. mdpi.com Its derivatives could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as corrosion inhibitors. mdpi.comresearchgate.net Research into the self-assembly properties of its derivatives could also lead to the development of new functional materials with tailored architectures.

Agrochemical Research: Pyrimidine derivatives are a well-established class of compounds in agrochemical research, with many exhibiting herbicidal, fungicidal, or insecticidal activity. nih.govnih.govresearchgate.netresearchgate.net The introduction of a fluorine atom is a common strategy to enhance the biological activity and metabolic stability of agrochemicals. mdpi.combohrium.comnumberanalytics.comresearchgate.net The hydrazinyl group in this compound provides a convenient handle for the synthesis of a diverse library of derivatives that can be screened for their agrochemical potential. nih.govnih.gov Research in this area would involve the synthesis of various analogs and their systematic evaluation against a range of agricultural pests and pathogens. nih.govresearchgate.net

Innovative Approaches in Molecular Probe Development and Chemical Biology

The development of molecular probes for bioimaging and chemical biology is a rapidly advancing field. nih.govacs.orgresearchgate.netnih.gov The fluorine-19 (¹⁹F) isotope is an excellent nucleus for magnetic resonance imaging (MRI) due to the lack of a natural ¹⁹F background in biological systems. nih.govacs.org The fluorine atom in this compound makes it an attractive scaffold for the design of ¹⁹F MRI contrast agents. mdpi.comnih.gov The hydrazinyl group can be readily functionalized with targeting moieties to direct the probe to specific cells or tissues.

Furthermore, the pyrimidine core is a key component of nucleobases, suggesting that derivatives of this compound could act as probes for nucleic acids or enzymes involved in nucleotide metabolism. mdpi.comnih.gov These probes could be used to study biological processes in real-time and to screen for potential drug candidates. The development of fluorescent probes based on this scaffold is another exciting possibility, where the fluorophore's properties could be modulated by its local environment. nih.gov

Predictive Modeling for Accelerated Discovery of New Derivatives

The traditional process of drug and materials discovery is often time-consuming and expensive. Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques, offers a powerful approach to accelerate this process. nih.govijcit.comnih.govresearchgate.netacs.orgnih.gov

By building computational models that correlate the structural features of molecules with their biological activity or physical properties, it is possible to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.govacs.org For this compound, QSAR and machine learning models could be developed to predict the properties of its derivatives, such as their potential as enzyme inhibitors, their toxicity, or their performance as materials. ijcit.comresearchgate.netnih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources in the discovery pipeline.

Table 2: Predictive Modeling Techniques for Derivative Discovery

TechniqueDescriptionApplication for this compound
QSAR Correlates chemical structure with biological activity or property using statistical methods.Predict the herbicidal or fungicidal activity of new derivatives.
Machine Learning Uses algorithms to learn from data and make predictions on new data.Predict a wide range of properties including toxicity, solubility, and binding affinity to target proteins.
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Identify potential biological targets and design derivatives with improved binding affinity.
Molecular Dynamics Simulates the physical movements of atoms and molecules.Understand the dynamic behavior of derivatives and their interactions with biological targets.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H NMR detects hydrazine protons (δ 3.5–4.5 ppm), while ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for pyrimidine-bound F) .
  • HPLC-MS : Purity >98% can be confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Melting point analysis : Sharp melting points (e.g., 123–124°C for fluorinated pyrimidines) indicate crystallinity and purity .

What strategies are effective in optimizing the regioselectivity of hydrazine substitutions in fluoropyrimidine systems?

Advanced Research Focus
Regioselectivity is influenced by electronic and steric factors:

  • Electron-withdrawing groups (EWGs) : Fluorine at the 5-position activates the 4-position for hydrazine substitution due to inductive effects .
  • Protecting groups : Temporarily block competing sites (e.g., 2-methoxy or methylthio groups) to direct hydrazine to the 4-position .
  • Catalytic modulation : Use mild acids (e.g., acetic acid) to protonate pyrimidine N-atoms, enhancing nucleophilic attack at the 4-position .

How does the presence of fluorine and hydrazine groups influence the reactivity of this compound in cross-coupling reactions?

Q. Basic Research Focus

  • Fluorine : Enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids at the 2- or 6-positions) .
  • Hydrazine : Acts as a directing group for C–H functionalization. For example, palladium-catalyzed arylation at the 5-position .
    Reactivity Data :
Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄75–85
Buchwald-HartwigPd₂(dba)₃/XPhos60–70

What computational methods support the prediction of reaction pathways for fluorinated pyrimidine derivatives?

Q. Advanced Research Focus

  • DFT calculations : Model transition states for hydrazine substitution or cross-coupling reactions. For example, B3LYP/6-31G* level optimizes geometries and predicts activation energies .
  • Molecular docking : Predict binding interactions of this compound derivatives with biological targets (e.g., kinase inhibitors) .
  • Solvent effect simulations : COSMO-RS models evaluate solvent polarity impacts on reaction kinetics .

How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced Research Focus

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to meet EPA guidelines .
  • Waste management : Segregate fluorinated waste for professional disposal to comply with EPA DSSTox regulations .

What are the emerging applications of this compound in medicinal chemistry?

Q. Basic Research Focus

  • Anticancer agents : Hydrazine groups enable Schiff base formation with ketone-containing biomolecules, disrupting kinase activity (e.g., R406 analog synthesis) .
  • Antibacterial derivatives : Condensation with aldehydes yields pyrazolo-pyrimidine-diones with MIC values <10 µM against S. aureus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.